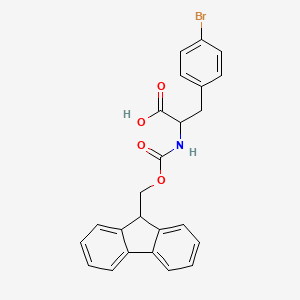
tert-butyl 2-aminoadamantane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-aminoadamantane-2-carboxylate: is an organic compound with the molecular formula C15H25NO2 and a molecular weight of 251.36 g/mol . . This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-aminoadamantane-2-carboxylate can be synthesized by reacting 2-formylaminoethanol with chloromethyladamantane and tributylamine under appropriate conditions . The reaction typically involves the use of organic solvents such as ethanol, ether, and ketones .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in custom synthesis and bulk manufacturing .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-aminoadamantane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
tert-Butyl 2-aminoadamantane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-aminoadamantane-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound is believed to exert its effects through interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
- 2-aminoadamantane-2-carboxylic acid
- tert-butyl 2-aminoethyl carbamate
- 2-aminoadamantane-2-carboxylic acid methyl ester
Comparison: tert-Butyl 2-aminoadamantane-2-carboxylate is unique due to its tert-butyl ester group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and ease of handling .
Properties
CAS No. |
502937-07-7 |
|---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



